molecular formula C11H17O6PS B121165 Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester CAS No. 6132-17-8

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Cat. No. B121165
CAS RN: 6132-17-8
M. Wt: 308.29 g/mol
InChI Key: KUBUBYBFFRVFHD-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to various organic groups and have diverse applications in organic synthesis, medicinal chemistry, and materials science.

Synthesis Analysis

The synthesis of related phosphonate and phosphinate compounds involves the use of different reagents and conditions to introduce the phosphorus-containing group into the organic framework. For instance, diethyl 1-fluoro-1-phenylsulfonylmethanephosphonate undergoes 1,4-addition to Michael acceptors in the presence of cesium carbonate, yielding various adducts . Similarly, (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters are used as coupling agents for esterification of carboxylic acids . The synthesis of p-aminophenyl aryl H-phosphinic acids and esters is achieved through Pd-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of phosphoric acid esters is characterized by the presence of a phosphorus atom bonded to oxygen atoms and organic groups. The specific substituents on the phosphorus atom, such as the methylsulfonyl group, influence the reactivity and properties of the compound. For example, the presence of a phenylsulfonyl group can affect the nucleophilicity of the phosphorus atom .

Chemical Reactions Analysis

Phosphoric acid esters participate in various chemical reactions, including conjugate addition, esterification, amidation, and phosphorylation. The reactivity of these compounds is often modulated by the choice of reagents and reaction conditions. For instance, diethyl 4-chlorophenylsulfonyloxymethylphosphonate is used for O-phosphonomethylation of phenols , while bis[2-(methylsulfonyl)ethyl] phosphochloridate serves as a phosphorylating agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphoric acid esters, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing groups like sulfonyl or chloro groups can enhance the electrophilic character of the phosphorus atom, affecting the compound's reactivity . The stability of these compounds under various conditions is crucial for their application in organic synthesis, as demonstrated by the base-labile protecting group in bis[2-(methylsulfonyl)ethyl] phosphochloridate .

Scientific Research Applications

  • Environmental Detoxification : A study by Sheela & Pai (1983) found that the soil bacterium Pseudomonas alcaligenes C1 can degrade compounds similar to Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, converting them into environmentally stable phosphoric acid esters. This process is valuable for the detoxification of pesticide residues.

  • Organic Synthesis Applications : Research by Cornforth & Wilson (1994) established a reagent based on a similar compound for converting phenols into phenoxymethylphosphonates, which are useful in organic syntheses.

  • Esterification of Carboxylic Acids : A study by Won et al. (2007) demonstrated the efficiency of phosphoric acid diethyl esters in the equimolar esterification of carboxylic acids and alcohols, yielding esters in good to excellent yield.

  • Chemical Synthesis and Stability : Beld et al. (1984) in their paper Bis[2‐(methylsulfonyl)ethyl] phosphochloridate, a new phosphorylating agent explored the use of 2-(methylsulfonyl)ethyl group as a base-labile protecting group in phosphoric acid monoesters. This provides a suitable agent for phosphorylations.

  • Innovative Reagents in Synthesis : Kokare et al. (2007) in their study Design, synthesis and utilization of a novel coupling reagent for the preparation of O-alkyl hydroxamic acids developed a novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, for the preparation of O-alkyl hydroxamic acids, with minimal racemization.

  • Lithium Battery Research : A 2018 study by Shiga et al. investigated phosphoric acid ester amides as self-extinguishing solvents for lithium-ion batteries, contributing to improved thermal stability and safety.

  • Pharmaceutical Synthesis : Luo & Müller (2004) explored the use of sulfophenylxanthine nitrophenyl esters, derived from phosphoric acid esters, in the development of sulfonic acid prodrugs with enhanced bioavailability.

Safety And Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (Oral Category 2), H300, and is very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1, H400, H410) . It is fatal if swallowed and should be handled with care. In case of exposure, appropriate measures such as washing skin thoroughly after handling, avoiding release to the environment, and seeking immediate medical attention if swallowed are recommended .

properties

IUPAC Name

diethyl (4-methylsulfonylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUBYBFFRVFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210223
Record name Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

CAS RN

6132-17-8
Record name Fensulfothion oxon sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6132-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Mohammadinasab, M Kianpour - IAU Entomological Research …, 2019 - jer.arak.iau.ir
The organophosphate pesticides are considered as dangerous chemical pesticides for human health. The possibility of absorbing these toxins through the skin is accessible to many …
Number of citations: 4 jer.arak.iau.ir

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